molecular formula C12H9NO4 B8812564 [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate CAS No. 6637-46-3

[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate

Cat. No.: B8812564
CAS No.: 6637-46-3
M. Wt: 231.20 g/mol
InChI Key: QTRJOLFWYFCHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- is a heterocyclic organic compound with the molecular formula C12H9NO4 It is known for its unique structure, which includes a pyrrole ring fused with a dione and an acetyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylmaleimide with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- often involves large-scale batch reactors. The process begins with the preparation of 4-hydroxyphenylmaleimide, followed by its acetylation using acetic anhydride. The reaction is monitored using spectroscopic techniques to ensure complete conversion. The final product is isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione group to a diol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Diols and hydroxy derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The acetyloxy group enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • 1H-Pyrrole-2,5-dione, 1-phenyl-
  • 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)-
  • 1H-Pyrrole-2,5-dione, 1-(4-methoxyphenyl)-

Uniqueness: 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential for diverse applications. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

6637-46-3

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate

InChI

InChI=1S/C12H9NO4/c1-8(14)17-10-4-2-9(3-5-10)13-11(15)6-7-12(13)16/h2-7H,1H3

InChI Key

QTRJOLFWYFCHQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a three-neck 1 liter reaction vessel equipped with a condenser, a teflon stirring rod and a thermometer, 97 g (0.49 moles) of N-(4-hydroxyphenyl)maleamic acid, 27.7 g (0.38 moles) of sodium acetate and 400 g of acetic anhydride are added and then heated by using silicone oil. When the reaction solution reaches 70° C. for 2 hours with stirring, the solution is poured into a large amount of distilled water and a great amount of precipitates are formed. The precipitate is taken by filtration and washed several times with distilled water to remove acetic acid, followed by recrystallization from ethanol to give the titled compound. Yield 53%. B.P. 155°-158° C.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
silicone oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.